

# Spectroscopic Data of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline: A Technical Guide

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## Compound of Interest

Compound Name: 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Cat. No.: B185569

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline**. This compound is of interest to researchers in medicinal chemistry and drug development due to its sulfonamide and aniline moieties, which are common pharmacophores. A thorough understanding of its spectroscopic properties is essential for its synthesis, characterization, and quality control. While a complete set of publicly available experimental spectra for this specific molecule is not readily available, this guide presents the expected spectroscopic data based on its chemical structure and data from analogous compounds. It also provides detailed experimental protocols for obtaining such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for **4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.6 - 7.8	Doublet	2H	Ar-H (ortho to SO <sub>2</sub> )
~6.6 - 6.8	Doublet	2H	Ar-H (ortho to NH <sub>2</sub> )
~4.0 - 4.2	Broad Signal	2H	NH <sub>2</sub>
~3.6 - 3.8	Multiplet	2H	Piperidine-H (equatorial, adjacent to N)
~2.4 - 2.6	Multiplet	2H	Piperidine-H (axial, adjacent to N)
~1.6 - 1.8	Multiplet	2H	Piperidine-H (equatorial)
~1.3 - 1.5	Multiplet	1H	Piperidine-H (methine)
~1.1 - 1.3	Multiplet	2H	Piperidine-H (axial)
~0.9	Doublet	3H	CH <sub>3</sub>

<sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~150	Ar-C (C-NH <sub>2</sub> )
~129	Ar-C (CH, ortho to SO <sub>2</sub> )
~128	Ar-C (C-SO <sub>2</sub> )
~114	Ar-C (CH, ortho to NH <sub>2</sub> )
~47	Piperidine-C (adjacent to N)
~34	Piperidine-C
~31	Piperidine-C (methine)
~22	CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (aniline NH <sub>2</sub> )
2950 - 2850	Medium	C-H stretch (aliphatic)
1620 - 1580	Strong	N-H bend (aniline NH <sub>2</sub> ) / C=C stretch (aromatic)
1350 - 1310	Strong	S=O stretch (asymmetric)
1170 - 1140	Strong	S=O stretch (symmetric)
850 - 810	Strong	C-H bend (aromatic, para-disubstituted)

## Mass Spectrometry (MS)

m/z	Interpretation
254	[M] <sup>+</sup> (Molecular Ion)
239	[M - CH <sub>3</sub> ] <sup>+</sup>
156	[M - C <sub>5</sub> H <sub>10</sub> N] <sup>+</sup>
98	[C <sub>6</sub> H <sub>12</sub> N] <sup>+</sup>
92	[C <sub>6</sub> H <sub>6</sub> N] <sup>+</sup>

Note: The predicted fragmentation pattern is based on common fragmentation pathways for sulfonamides and aniline derivatives.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).

The choice of solvent will depend on the solubility of the compound.

- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or equivalent.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton NMR spectrum.
  - Typical parameters include a  $30^\circ$  pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.
  - Typical parameters include a  $30^\circ$  pulse angle, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Nicolet iS5.
- Data Acquisition:

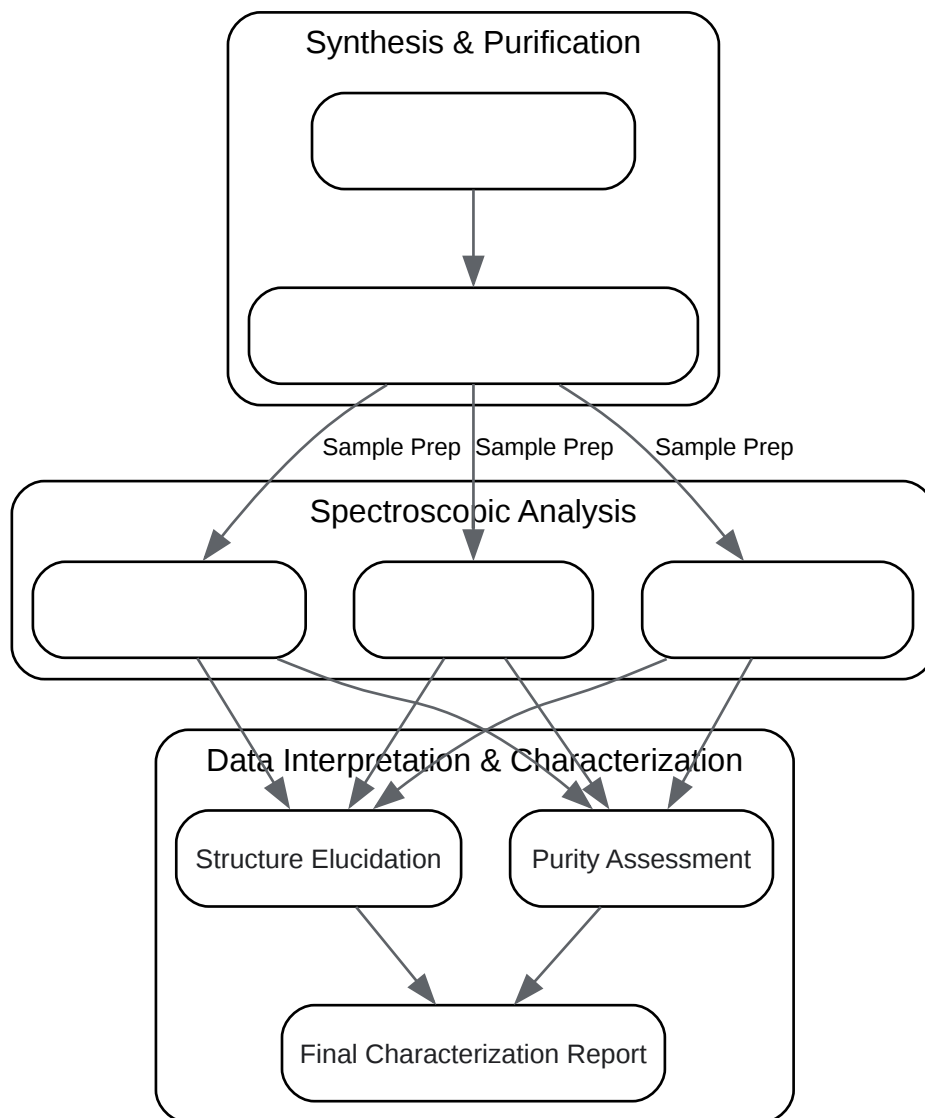
- Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Place the sample in the spectrometer and record the sample spectrum.
- Typically, spectra are collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as an Agilent 6460 Triple Quadrupole LC/MS or a Waters Xevo G2-XS QTof. Electrospray ionization (ESI) is a common technique for this type of molecule.
- Data Acquisition:
  - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - Set the mass range to scan from  $m/z$  50 to 500.
  - For fragmentation studies (MS/MS), select the molecular ion (or protonated molecule) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

## Visualizations

## Workflow for Spectroscopic Analysis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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